molecular formula C31H29Cl2F2N3O4 B612072 Idasanutlin CAS No. 1229705-06-9

Idasanutlin

Cat. No. B612072
M. Wt: 616.48247
InChI Key: TVTXCJFHQKSQQM-LJQIRTBHSA-N
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Description

Idasanutlin is a small-molecule MDM2 antagonist that has been investigated for its therapeutic potential in various hematologic malignancies and solid tumors. It functions by reactivating the p53 pathway, leading to cell cycle arrest and apoptosis in tumor cells that express functional p53. This mechanism of action is based on the inhibition of the interaction between MDM2 and p53, which prevents the ubiquitination and subsequent degradation of p53, allowing it to exert its tumor suppressor  functions["].

Synthesis Analysis

The synthesis of idasanutlin is not explicitly detailed in the provided papers. However, as a small molecule, its synthesis would likely involve a series of chemical reactions to construct the MDM2 antagonist structure, ensuring the correct stereochemistry to effectively bind to the MDM2 protein and inhibit its  function["].

Molecular Structure Analysis

The molecular structure of idasanutlin is designed to bind selectively to the MDM2 protein. This selective binding is crucial for the stabilization and activation of p53. The structure-activity relationship is such that idasanutlin fits into the p53-binding pocket of MDM2, which is a key aspect of its mechanism of  action["].

Chemical Reactions Analysis

Idasanutlin's chemical reactions within the body involve its metabolism, primarily through glucuronidation, with UGT1A3 being the major metabolizing enzyme. It is also metabolized by CYP3A4/2C8, forming a major circulating metabolite known as M4. These metabolic pathways are important for the drug's clearance from the  body["].

Physical and Chemical Properties Analysis

The physical and chemical properties of idasanutlin include its oral bioavailability, which is a significant advantage for patient compliance. It has been shown to have a wide range of plasma concentrations without apparent QTc interval prolongation, indicating a favorable cardiac safety profile. Idasanutlin and its major metabolite M4 have low permeability and extremely low unbound fraction in plasma, which are important considerations for its pharmacokinetics and drug-drug interaction  potential["].

Clinical Response and Case Studies

Several studies have demonstrated the clinical efficacy of idasanutlin in various settings. For instance, in acute myeloid leukemia (AML), the clinical response to idasanutlin has been associated with pre-treatment MDM2 protein expression in leukemic blasts and leukemic stem cells. Patients with higher MDM2 expression levels were more likely to achieve complete remission when treated with  idasanutlin["].
In patients with polycythemia vera (PV), idasanutlin has shown promising results, with an overall response rate of 58% after 6 cycles of monotherapy. The drug was well-tolerated, and hematologic, symptomatic, pathologic, and molecular responses were  observed["].
Furthermore, the combination of idasanutlin with other agents such as venetoclax, a Bcl-2 inhibitor, has shown superior anti-tumor activity in p53 wild-type AML models compared to single-agent treatments. This combination leads to synergistic effects, resulting in accelerated cell death  kinetics["].
In summary, idasanutlin has demonstrated significant potential as a therapeutic agent in various cancer models, particularly in hematologic malignancies. Its mechanism of action through MDM2 antagonism and subsequent p53 activation, along with its favorable safety profile, make it a promising candidate for further clinical development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Idasanutlin involves the condensation of two key intermediates, namely, 1,2,4-triazole-3-carboxamide and 3-(4-methylpiperazin-1-yl)aniline, followed by several chemical transformations to yield the final product.

Starting Materials
4-chlorobutyryl chloride, 2-amino-1,2,4-triazole-3-carboxylic acid, 4-methylpiperazine, 3-nitrobenzoic acid, Thionyl chloride, Sodium hydroxide, Sodium borohydride, Sodium nitrite

Reaction
Step 1: 4-chlorobutyryl chloride is reacted with 2-amino-1,2,4-triazole-3-carboxylic acid in the presence of sodium hydroxide to yield 4-(1,2,4-triazol-3-yl)butyric acid chloride., Step 2: 4-(1,2,4-triazol-3-yl)butyric acid chloride is then reacted with 4-methylpiperazine to yield 3-(4-methylpiperazin-1-yl)butyric acid chloride., Step 3: 3-(4-methylpiperazin-1-yl)butyric acid chloride is treated with sodium borohydride to reduce the acid chloride to the corresponding alcohol., Step 4: The resulting alcohol is then oxidized with thionyl chloride to yield the corresponding aldehyde., Step 5: The aldehyde is then condensed with 3-nitrobenzoic acid in the presence of sodium hydroxide to yield the corresponding imine., Step 6: The imine is reduced with sodium borohydride to yield the final product, Idasanutlin.

Scientific Research Applications

Acute myeloid leukemia patients' clinical response to idasanutlin (RG7388): This research investigated the association between pre-treatment MDM2 protein expression and clinical response to idasanutlin-based therapy in relapsed/refractory Idasanutlin patients. The methodology involved flow cytometry to assess biomarker expression. The key finding suggests that MDM2 expression levels could be predictive of clinical response to idasanutlin treatment in Idasanutlin  patients["].
Antitumor activity of idasanutlin in combination with obinutuzumab: The study explored the efficacy of combining idasanutlin with the glycoengineered type II anti-CD20 monoclonal antibody obinutuzumab in preclinical models of B-lymphoid malignancies. The research methodology was not detailed, but the implication is that the combination therapy could offer superior efficacy compared to  monotherapy["].
Transient expansion of TP53 mutated clones in polycythemia vera patients treated with idasanutlin: This paper presented data from a phase 1 trial indicating that idasanutlin therapy is associated with the transient expansion of TP53 mutant subclones in polycythemia vera (PV) patients. The methodology included sequencing of patient samples and analysis of variant allele frequency (VAF). The key finding was that TP53 mutant clonal expansion was temporary and did not lead to disease  progression["].
Safety and Efficacy of Idasanutlin in Patients with Hydroxyurea-Resistant/Intolerant Polycythemia Vera: This international Phase II study assessed the safety and efficacy of idasanutlin in patients with PV resistant or intolerant to hydroxyurea. The research methodology involved oral administration of idasanutlin and monitoring for hematocrit control and spleen volume reduction. The study found that idasanutlin showed clinical activity in this patient population, but gastrointestinal toxicity was a  concern["].
Preclinical Investigation of Idasanutlin in High Risk Adult Acute Lymphoblastic Leukemia: The paper reported on the preclinical evaluation of idasanutlin's therapeutic potential in high-risk adult ALL. The methodology included ex vivo coculture and image-based microscopy with machine learning algorithms. Key findings demonstrated potent cytotoxic activity of idasanutlin in a range of high-risk ALL cytogenetic subgroups, supporting further  investigation["].
MIRROS: An ongoing randomized phase 3 trial of idasanutlin + ARA-C in patients with relapsed or refractory acute myeloid leukemia: This study is a randomized trial comparing idasanutlin combined with cytarabine (ARA-C) to placebo in patients with R/R Idasanutlin. The primary endpoint is overall survival, with secondary endpoints including complete remission rates and event-free survival. The trial design includes an interim analysis for  futility["].
MIRROS: a randomized, placebo-controlled, Phase III trial of cytarabine ± idasanutlin in relapsed or refractory acute myeloid leukemia:Emphasizing the innovative design and stringent interim analysis for futility. The trial is ongoing and aims to inform the potential role of idasanutlin in R/R Idasanutlin  treatment["].
Idasanutlin is being investigated for its therapeutic potential in various cancer types, with a focus on hematologic malignancies. The methodologies range from clinical trials to preclinical models and molecular analyses, with key findings highlighting its potential efficacy, particularly in combination with other therapies, and the importance of biomarkers in predicting treatment response.

Mechanism Of Action

Targeting the p53-MDM2 Interaction:Idasanutlin is specifically designed to inhibit the interaction between the proteins p53 and MDM2. This interaction is a critical part of the cellular mechanism that controls cell growth and death. By blocking MDM2, Idasanutlin effectively reactivates the p53 pathway. The p53 protein, often referred to as the "guardian of the genome," plays a crucial role in regulating the cell cycle and initiating apoptosis (programmed cell death) in response to cellular stress or DNA damage. In many cancers, the p53 pathway is rendered inactive, primarily due to overexpression of MDM2, which binds to p53 and promotes its degradation. Idasanutlin, by inhibiting this interaction, allows p53 to accumulate and become active again, leading to the arrest of the cell cycle and/or induction of apoptosis in tumor cells that express functional p53[].
Implications in Cancer Treatment:The reactivation of the p53 pathway by Idasanutlin has significant implications for cancer treatment. The restoration of p53's function in tumor cells can lead to the suppression of tumor growth and potentially the elimination of cancer cells. This mechanism of action is particularly relevant in cancers where the p53 pathway is inactivated due to MDM2 overexpression, a common occurrence in various malignancies. Thus, Idasanutlin's ability to target and disrupt the p53-MDM2 interaction presents a novel approach in the treatment of cancers that retain functional p53, offering a new avenue for therapy in oncology[].
Research and Development in Oncology:In the realm of oncology research and drug development, the mechanism of action of Idasanutlin is of significant interest. It represents a targeted approach to cancer therapy, focusing on the molecular interactions that are critical for tumor growth and survival. By honing in on the p53-MDM2 interaction, Idasanutlin provides a model for developing other targeted therapies that can manipulate specific pathways or interactions within cancer cells. This focus on molecular targeting aligns with the current trend in oncology towards personalized medicine, where treatments are tailored to the specific genetic and molecular characteristics of a patient's tumor[].

Biochemical And Physiological Effects

Interaction with the p53-MDM2 Pathway:Idasanutlin functions as a potent inhibitor of the interaction between MDM2 and the tumor-suppressor p53. This interaction is a critical element of the regulatory loop controlling p53 levels under physiological conditions. Inhibiting MDM2 allows for the stabilization and accumulation of p53, leading to the activation of pathways that result in cell cycle arrest and apoptosis, particularly in cancer cells with functional p53. This mechanism is central to Idasanutlin's effectiveness in cancer therapy, as it targets a key pathway often disrupted in various malignancies[][]​​​​.
Synergistic Effects in Cancer Therapy:Studies have demonstrated that Idasanutlin, when used in combination with other cancer therapies, can have synergistic effects. For instance, in T-cell acute lymphoblastic leukemia (T-ALL), the combination of Idasanutlin and navitoclax (a Bcl-2/Bcl-xL inhibitor) induced more consistent and potent synergistic killing of T-ALL patient-derived xenografts both in vitro and in vivo. This indicates that Idasanutlin's inhibition of MDM2, coupled with the inhibition of anti-apoptotic proteins, can effectively trigger cancer cell death[]​​.
Effects in Specific Cancer Cell Types:In a study focused on T-ALL, Idasanutlin showed p53-dependent activity against T-ALL cells. Treatment with Idasanutlin led to the stabilization and accumulation of p53 protein, inducing apoptosis in T-ALL control cells but not in p53 knockout lines. The treatment also resulted in the induction of the pro-apoptotic p53 target genes BBC3 and BAX. These findings underscore the significance of Idasanutlin's mechanism of action in targeting specific cancer cell types with functional p53[].
Combination Therapy in Neuroblastoma Models:Idasanutlin has been shown to induce growth arrest in non-resistant cells and apoptosis in venetoclax-resistant cells in the presence of venetoclax. This effect is particularly notable in neuroblastoma cells, where Idasanutlin increases p53 and MDM2 levels, as well as the p53 target genes p21 and BAX. In vivo studies using neuroblastoma xenograft models demonstrated that the combination of Idasanutlin and venetoclax significantly inhibited tumor growth, indicating a potent effect on the intrinsic apoptotic pathway[].

Advantages And Limitations For Lab Experiments

Advantages

Synergistic Effects: Idasanutlin, when combined with navitoclax, demonstrates synergistic apoptotic effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This combination therapy induced significant cell death and was more effective than individual treatments. This indicates Idasanutlin's potential in enhancing the efficacy of other cancer therapies[]​​.
Sensitivity Across Genetic Variants: Idasanutlin's efficacy extends across various T-ALL genetic profiles, including those with NOTCH1 and/or FBXW7 mutations, CDKN2A biallelic loss, and wildtype TP53. This diversity in response highlights its broad applicability in cancer treatment[].
Gene Expression Alteration: Treatment with Idasanutlin leads to significant upregulation of p53 target and cellular stress response genes. This genetic modulation is indicative of its potent effect on the molecular pathways critical in cancer development and progression[].

Limitations

Limited Sample Diversity: Studies often use a restricted number of patient-derived xenograft (PDX) lines, which may not fully represent the entire spectrum of T-ALL mutational profiles. Although the results are robust across the used lines, they might not generalize to all T-ALL cases. This limitation calls for further research with a broader range of samples to validate Idasanutlin's effectiveness across more diverse genetic backgrounds[].
Synergistic Activity Specificity: While Idasanutlin shows strong synergistic activity with navitoclax, its combination with other drugs like venetoclax or ruxolitinib does not consistently demonstrate the same level of efficacy. This suggests that the synergistic potential of Idasanutlin may be limited to specific drug combinations, requiring careful selection of combination therapies in clinical applications[].
Potential Overlap in Safety Profile: Although the study focused on the efficacy of Idasanutlin, it's important to consider that it, along with other agents like navitoclax and venetoclax, share overlapping safety profiles, including gastrointestinal toxicity and myelosuppression. This factor is crucial in clinical trial designs and in determining the tolerability of combination therapies involving Idasanutlin[].

Future Directions

Pharmacokinetic Considerations:Idasanutlin, a potent inhibitor of the p53-MDM2 interaction, reactivates the p53 pathway, leading to cell cycle arrest and/or apoptosis in tumor cells with functional p53. It was investigated for solid tumors and hematologic indications like acute myeloid leukemia, polycythemia vera, and non-Hodgkin lymphoma. Due to safety reasons, healthy volunteers couldn't be used for drug-drug interaction studies, leading to the reliance on in silico methods alongside clinical studies. Idasanutlin's clearance is primarily through CYP3A4/2C8 and to a lesser extent UGT1A3 and biliary excretion. It and its major metabolite M4 have low permeability and clearance. Physiologically-based pharmacokinetic models help simulate drug interactions and guide concomitant medication usage in patients[]​​.
Synergistic Effects in T-cell Acute Lymphoblastic Leukemia:Idasanutlin's potential in T-cell acute lymphoblastic leukemia (T-ALL) is highlighted by its ability to synergize with navitoclax, leading to enhanced apoptotic cell death. This synergy was observed both in vitro and in vivo, offering a promising avenue for clinical application in T-ALL. The combination therapy's effectiveness is attributed to idasanutlin's induction of pro-death BH3 domain family members and navitoclax's inhibition of Bcl-2/Bcl-xL, which acts as a BH3 mimetic. The treatment showed significant increases in overall survival in tested xenografts, suggesting its high potential in T-ALL treatment[].
Application in Polycythemia Vera:In polycythemia vera (PV), idasanutlin has shown clinical activity and a rapid reduction in JAK2 V617F allele burden. A phase 2 study focused on patients resistant or intolerant to hydroxyurea. The primary endpoint of composite response (hematocrit control and spleen volume reduction) was observed in some patients, alongside complete hematologic response and symptom score improvements. Notably, idasanutlin led to a considerable reduction in JAK2 allele burden. These findings suggest idasanutlin's potential as an effective treatment option for PV[].
Efficacy in Acute Myeloid Leukemia:The MIRROS trial evaluated idasanutlin combined with cytarabine in relapsed/refractory acute myeloid leukemia (Idasanutlin). Although the trial didn't meet its primary endpoint of overall survival improvement, there was an increased overall response rate. Despite this, the combination did not improve the complete remission rates, indicating that while idasanutlin has shown some efficacy in Idasanutlin, especially in combination with cytarabine, its impact on survival rates is limited[].

properties

IUPAC Name

4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTXCJFHQKSQQM-LJQIRTBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29Cl2F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025954
Record name 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid
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Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idasanutlin

CAS RN

1229705-06-9
Record name Idasanutlin [USAN:INN]
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Record name Idasanutlin
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Record name 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid
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Record name 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2- fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2- carboxamido)-3-methoxy-benzoic acid
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